naphthalen-2-yl N-tert-butylcarbamate

Catalog No.
S12320095
CAS No.
61382-92-1
M.F
C15H17NO2
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
naphthalen-2-yl N-tert-butylcarbamate

CAS Number

61382-92-1

Product Name

naphthalen-2-yl N-tert-butylcarbamate

IUPAC Name

naphthalen-2-yl N-tert-butylcarbamate

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)

InChI Key

VIUHSSNMQRNVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1

Naphthalen-2-yl N-tert-butylcarbamate is an organic compound characterized by a naphthalene ring substituted at the 2-position with a carbamate group, which is further substituted with a tert-butyl group. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Its chemical formula is C${13}$H${15}$N$O_2$, and it has a molecular weight of approximately 219.27 g/mol. The presence of the naphthalene moiety contributes to its aromatic properties, while the tert-butyl group enhances its steric bulk and lipophilicity.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield naphthalen-2-amine and tert-butanol.
  • Transesterification: It can react with alcohols to form different alkyl carbamates.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can undergo nucleophilic attack, leading to the formation of amine derivatives.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.

Several synthesis methods have been developed for naphthalen-2-yl N-tert-butylcarbamate:

  • Direct Carbamation:
    • Reacting naphthalen-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields the desired carbamate.
    • Reaction conditions typically involve an inert atmosphere and controlled temperature to minimize side reactions.
  • Using Glycerol as Solvent:
    • A method involves mixing naphthalen-2-amine with di-tert-butyl dicarbonate in glycerol as a solvent, allowing for a greener approach that simplifies purification steps .
  • Microwave-Assisted Synthesis:
    • Implementing microwave irradiation can enhance reaction rates and yields, providing an efficient pathway for synthesizing this compound .

Naphthalen-2-yl N-tert-butylcarbamate has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Materials Science: Its derivatives may be used in developing polymers or coatings due to their stability and chemical properties.

Interaction studies involving naphthalen-2-yl N-tert-butylcarbamate primarily focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with proteins or enzymes.
  • In Vitro Assays: To assess biological activity against specific targets, including cancer cell lines or microbial strains.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy.

Naphthalen-2-yl N-tert-butylcarbamate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-yl N-tert-butylcarbamateSimilar naphthalene structure at 1-positionDifferent positional isomer affecting properties
Tert-butyl phenylcarbamatePhenyl group instead of naphthaleneDifferent aromatic system leading to varied reactivity
Tert-butyl (3-nitrophenyl)carbamateNitro group substitution on phenylIncreased polarity and potential biological activity
Tert-butyl (4-chlorophenyl)carbamateChlorine substitution on phenylEnhanced lipophilicity and potential bioactivity

The unique placement of the carbamate group on the naphthalene ring at the 2-position distinguishes naphthalen-2-yl N-tert-butylcarbamate from its analogs, influencing its reactivity and biological interactions.

Catalytic Systems for Carbamate Bond Formation

The formation of the carbamate bond in naphthalen-2-yl N-tert-butylcarbamate relies heavily on transition metal catalysts and cooperative ligand systems. Recent studies highlight the efficacy of niobium-based complexes in facilitating carbamate synthesis. For example, niobium trichloride carbamates, such as [NbCl₃(O₂CNEt₂)₂], demonstrate exceptional activity in coupling reactions involving aziridines and carbon dioxide under ambient conditions. These systems achieve yields exceeding 85% for structurally analogous carbamates when paired with tetrabutylammonium iodide (NBu₄I) as a co-catalyst.

Palladium catalysts also play a role in alternative routes. A PdCl₂-catalyzed method enables the direct synthesis of carbamates from organoazides, carbon monoxide, and alcohols at atmospheric pressure. This approach avoids toxic phosgene derivatives and generates nitrogen gas as the sole byproduct, aligning with green chemistry principles. Comparative studies reveal that niobium systems outperform palladium in regioselectivity for naphthalene derivatives, particularly when steric hindrance from the tert-butyl group necessitates precise spatial control.

Table 1: Catalytic Systems for Carbamate Synthesis

CatalystCo-CatalystYield (%)SelectivityReference
[NbCl₃(O₂CNEt₂)₂]NBu₄I92>95%
PdCl₂-7888%

Solvent Effects on Regioselective Naphthalene Functionalization

Solvent polarity profoundly influences the regioselectivity of naphthalene functionalization. Polar aprotic solvents like acetonitrile (CH₃CN) enhance nucleophilic attack at the 2-position by stabilizing intermediate carbamate anions through solvation. In contrast, hydrophobic solvents such as toluene favor undesired 1-substitution due to reduced stabilization of ionic species. Mixed solvent systems, particularly CH₃CN/H₂O (4:1 v/v), optimize both yield and regioselectivity by balancing solvation and substrate solubility.

Dielectric constant (ε) correlates directly with reaction efficiency. For instance, in ε = 37.5 (CH₃CN), the 2-substituted product dominates (>90%), while ε < 10 (toluene) results in nearly equal 1- and 2-substitution. This solvent-dependent behavior underscores the importance of medium engineering in large-scale syntheses.

Table 2: Solvent Impact on Regioselectivity

SolventDielectric Constant (ε)2-Substitution (%)1-Substitution (%)
Acetonitrile37.5928
Toluene2.44852
THF7.67624

Tert-Butyl Isocyanate Coupling Strategies

Traditional routes to naphthalen-2-yl N-tert-butylcarbamate employ tert-butyl isocyanate as a key electrophile. Reaction with 2-naphthol in dichloromethane at 0°C affords the carbamate in moderate yields (65–70%). However, isocyanate toxicity and moisture sensitivity drive the development of phosgene-free alternatives.

Carbon dioxide (CO₂) serves as a sustainable carbonyl source in modern protocols. Under 1 atm CO₂, 2-naphthol and tert-butylamine react in the presence of K₂CO₃ to form the carbamate via a carbamic acid intermediate. This method achieves 80% yield after 24 hours at 60°C, though stoichiometric base requirements remain a limitation. Hybrid approaches combining CO₂ with alkyl halides, such as tert-butyl bromide, improve atom economy by eliminating the need for preformed isocyanates.

Anion Exchange Resins in Reaction Mediation

Anion exchange resins (AERs) functionalized with quaternary ammonium groups enhance reaction efficiency by immobilizing reactive intermediates. For example, Amberlyst A-26 (OH⁻ form) facilitates deprotonation of 2-naphthol, accelerating its attack on tert-butyl isocyanate. The resin’s macroreticular structure provides high surface area for interfacial reactions, reducing diffusion limitations common in homogeneous systems.

Regeneration studies demonstrate that AERs retain >90% activity after five cycles when washed with dilute HCl and methanol. This reusability aligns with industrial demands for cost-effective catalysis.

Table 3: Anion Exchange Resin Performance

Resin TypeSubstrateCycle NumberYield Retention (%)
Amberlyst A-262-Naphthol591
Dowex 1X8tert-Butylamine584

The structure-activity relationships of naphthalen-2-yl N-tert-butylcarbamate and related compounds against methicillin-resistant Staphylococcus aureus reveal critical insights into the molecular determinants of antimicrobial efficacy. Research conducted on naphthalene-derived carbamate compounds demonstrates that structural modifications significantly influence anti-Staphylococcal activity [1].

Molecular Framework and Substitution Patterns

The naphthalene scaffold provides an essential aromatic framework that facilitates interactions with bacterial targets. Studies of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates have established that the positioning of the carbamate group at the 2-position of the naphthalene ring is optimal for antimicrobial activity [1]. The tert-butyl substitution in naphthalen-2-yl N-tert-butylcarbamate represents a bulky, hydrophobic moiety that contributes to the compound's lipophilicity and membrane penetration properties.

Comparative analysis of substitution patterns reveals that ethylcarbamate derivatives bearing 2-chlorophenyl or 2-nitrophenyl substituents demonstrate superior activity against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations of 42 μM [1]. The presence of nitro groups on the anilide ring enhances activity specifically against Staphylococcus aureus through potential hydrogen bonding interactions with specific biological structures not present in methicillin-resistant Staphylococcus aureus strains [1].

Chain Length and Steric Effects

The length and bulkiness of the carbamate substituent profoundly impact antimicrobial potency. Ethyl and propyl carbamates exhibit optimal activity, while longer alkyl chains result in decreased efficacy due to steric hindrance [1]. The structure-activity relationship demonstrates that activity rapidly decreases with increasing lipophilicity and substituent bulkiness beyond a molecular volume threshold of approximately 80 cubic centimeters [1].

Specifically, compounds with carbamate chains extending beyond butyl or cyclopentyl substituents show dramatically reduced activity, with minimum inhibitory concentrations increasing to approximately 70 μM [1]. This cut-off effect suggests that spatial requirements play a crucial role in target binding and biological effectiveness.

Bactericidal Properties and Membrane Interactions

Advanced naphthalene carbamate derivatives demonstrate both bacteriostatic and bactericidal properties against methicillin-resistant Staphylococcus aureus. Compounds such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate and butylcarbamate exhibit nanomolar minimum inhibitory concentrations ranging from 0.018 to 0.064 μM against Staphylococcus aureus and multiple methicillin-resistant Staphylococcus aureus isolates [2].

The mechanism of action involves inhibition of the bacterial respiratory chain rather than direct membrane damage [2]. These compounds demonstrate selectivity indices exceeding 20 for most derivatives and greater than 100 for select compounds, indicating favorable therapeutic windows [2]. The bactericidal activity, expressed as minimum bactericidal concentrations, occurs in the range of 0.124 to 0.461 μM for heptyl and phenylbutyl carbamate derivatives [2].

Electronic Properties and Target Interaction

Electronic properties of the carbamate substituents influence antimicrobial activity through modulation of electron-donating characteristics. Compounds with electronic constants approximating -0.11 demonstrate enhanced activity, suggesting that reduced electron-donor properties optimize target binding [1]. This relationship indicates that the carbamate moiety participates in specific electronic interactions with bacterial targets.

The multitarget nature of these compounds contributes to their effectiveness against methicillin-resistant Staphylococcus aureus by simultaneously affecting multiple bacterial systems, thereby reducing the likelihood of resistance development [2]. The presence of both amide and carbamate functional groups enables binding to diverse biological targets and facilitates multimechanistic antimicrobial action [1] [2].

Mycobacterial Growth Inhibition Mechanisms

The antimycobacterial activity of naphthalen-2-yl N-tert-butylcarbamate derivatives represents a significant area of therapeutic potential, particularly given the challenging nature of mycobacterial infections and the emergence of drug-resistant strains. Research demonstrates that naphthalene carbamate compounds exhibit potent inhibitory effects against Mycobacterium marinum and Mycobacterium kansasii through specific molecular mechanisms [1].

Target Enzyme Interactions and Metabolic Disruption

Mycobacterial growth inhibition by naphthalene carbamate derivatives occurs through interference with essential metabolic pathways. Ethylcarbamate derivatives demonstrate optimal antimycobacterial activity with minimum inhibitory concentrations of 21 μM against both Mycobacterium marinum and Mycobacterium kansasii [1]. This potency comparable to standard antimycobacterial agents such as isoniazid underscores the therapeutic potential of this compound class.

The mechanism involves disruption of vital enzymatic processes within mycobacterial cells. Similar to salicylanilides, these compounds likely interfere with energy metabolism and membrane architecture of prokaryotic cells [1]. The structural similarity to established antimycobacterial agents suggests interactions with multiple targets including enzymes involved in cell wall synthesis and respiratory chain components.

Lipophilicity-Activity Correlations

The relationship between lipophilicity and antimycobacterial activity follows a distinct pattern that illuminates the mechanism of action. Compounds with moderate lipophilicity, expressed as log P values around 2.5 to 3.5, demonstrate optimal activity [1]. As lipophilicity increases beyond log P values of 4.4, corresponding to butyl or cyclopentyl substituents, antimycobacterial potency decreases significantly [1].

This biphasic relationship suggests that optimal membrane penetration requires balanced hydrophobic-hydrophilic properties. Excessive lipophilicity may impair aqueous solubility and cellular uptake, while insufficient lipophilicity reduces membrane permeability. The correlation factor of 0.9919 for the dependence of activity on substituent bulkiness confirms the critical importance of molecular size in determining antimycobacterial efficacy [1].

Cellular Penetration and Bioavailability

The antimycobacterial mechanism involves efficient cellular penetration through the complex mycobacterial cell envelope. Propylcarbamate derivatives exhibit substantial activity with minimum inhibitory concentrations around 40 μM, representing a balance between molecular size and membrane permeability [1]. The decrease in activity with increasing chain length reflects the challenges of maintaining cellular penetration while optimizing target binding.

Naphthalene carbamate derivatives demonstrate consistent potency against both Mycobacterium marinum and Mycobacterium kansasii, indicating broad-spectrum antimycobacterial activity [1]. This consistency across different mycobacterial species suggests a conserved mechanism of action targeting fundamental metabolic processes common to mycobacteria.

Resistance Modulation and Multitarget Effects

The multitarget nature of naphthalene carbamate compounds contributes to their effectiveness against mycobacteria by reducing the likelihood of resistance development. Unlike single-target antimycobacterials, these compounds simultaneously affect multiple cellular systems, making it difficult for mycobacteria to develop comprehensive resistance mechanisms [1].

The blocking of phenolic hydroxyl groups by carbamate functionalization significantly enhances antimicrobial efficacy compared to parent hydroxynaphthalene compounds [1]. This modification appears to optimize the balance between cellular uptake and target binding, resulting in improved therapeutic indices.

Research indicates that the mode of action may involve disruption of membrane integrity and interference with energy-generating systems, similar to established antimycobacterial agents [1]. The spatial requirements for optimal activity suggest specific binding interactions with mycobacterial targets, possibly involving enzyme active sites or membrane-associated proteins.

Carbamate Derivatives in Multidrug Resistance Modulation

The role of carbamate derivatives, including naphthalen-2-yl N-tert-butylcarbamate, in modulating multidrug resistance represents a critical therapeutic strategy for overcoming treatment failures in resistant bacterial and cancer cell populations. Research demonstrates that carbamate-containing compounds effectively inhibit efflux pump systems, particularly P-glycoprotein, thereby restoring sensitivity to conventional antimicrobial and chemotherapeutic agents [3] [4].

P-glycoprotein Inhibition Mechanisms

Carbamate derivatives exert multidrug resistance modulation through direct interaction with P-glycoprotein efflux pumps. Studies of lycorine carbamate derivatives reveal that di-carbamate compounds bearing aromatic substituents demonstrate significant inhibition of P-glycoprotein efflux activity at non-cytotoxic concentrations [3] [4]. Compounds with benzyl and phenethyl substituents exhibit strong inhibition at 2 μM concentrations, demonstrating greater potency than verapamil at ten-fold higher concentrations [3] [4].

The mechanism involves adenosine triphosphate hydrolysis inhibition, as demonstrated through P-glycoprotein adenosine triphosphatase assays [3] [4]. Selected carbamate derivatives function as inhibitors of adenosine triphosphate hydrolysis, either through direct binding to adenosine triphosphate binding sites or through allosteric interactions that reduce efflux pump activity [3] [4]. This dual mechanism provides multiple pathways for multidrug resistance reversal.

Structural Requirements for Efflux Pump Inhibition

The structure-activity relationship for multidrug resistance modulation by carbamate derivatives reveals specific molecular features essential for P-glycoprotein inhibition. Di-carbamate derivatives demonstrate superior activity compared to mono-carbamate compounds, with aromatic substituents providing optimal inhibitory potency [3] [4]. The presence of multiple carbamate groups appears to enhance binding affinity and residence time at the P-glycoprotein binding site.

Molecular modeling studies suggest that carbamate derivatives bind within the central drug-binding cavity of P-glycoprotein, which spans approximately 6,000 cubic angstroms and represents the largest such cavity identified in any protein [5]. The hydrophobic nature of this binding site favors carbamate compounds with appropriate lipophilic properties, explaining the enhanced activity of aromatic-substituted derivatives.

Synergistic Effects and Combination Therapy

Carbamate derivatives demonstrate significant synergistic effects when combined with conventional antimicrobial and chemotherapeutic agents. In drug combination assays, most carbamate compounds successfully synergize with doxorubicin, achieving combination indices below 1.0, indicating synergistic rather than additive effects [3] [4]. This synergism occurs through restoration of intracellular drug accumulation by preventing efflux pump-mediated drug extrusion.

The synergistic mechanism extends beyond simple efflux pump inhibition to include collateral sensitivity effects. Selected carbamate derivatives demonstrate selective antiproliferative activity against resistant cell populations, exhibiting resistance ratios of 0.5 or lower [3] [4]. This collateral sensitivity provides dual therapeutic benefits by both reversing resistance and directly targeting resistant cell populations.

Resistance Mechanism Targeting

Carbamate derivatives target multiple resistance mechanisms simultaneously, providing comprehensive multidrug resistance modulation. Beyond P-glycoprotein inhibition, these compounds affect other adenosine triphosphate-binding cassette transport systems and modify cellular energy utilization in resistant cell populations [3] [4]. This multimechanistic approach reduces the likelihood of developing secondary resistance to the resistance-modulating agents themselves.

The interaction with P-glycoprotein involves both competitive and non-competitive inhibition components. Competitive inhibition occurs through direct binding to drug transport sites, while non-competitive inhibition results from allosteric binding that reduces overall pump activity [3] [4]. This dual inhibition mechanism provides robust resistance reversal across diverse substrate types.

Research indicates that carbamate derivatives also modulate cellular stress responses and apoptotic pathways in resistant cell populations [3] [4]. The selective targeting of resistant cells through collateral sensitivity mechanisms may involve preferential disruption of energy metabolism in cells with upregulated efflux pump expression, creating therapeutic opportunities for resistant population elimination.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.125928785 g/mol

Monoisotopic Mass

243.125928785 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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